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molecular formula C9H9NO4 B181074 Methyl 2-Methyl-4-nitrobenzoate CAS No. 62621-09-4

Methyl 2-Methyl-4-nitrobenzoate

Cat. No. B181074
M. Wt: 195.17 g/mol
InChI Key: JJHCLPDHYBSSHC-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

Sulfuric acid (6 ml, 113 mmol) was added to drop wise to a solution of the 2-methyl-4-nitrobenzoic acid (5 g, 27.6 mmol) in MeOH (138 ml) at RT. After the addition was complete the mixture was heated to 55° C. overnight. The volatiles were removed in vacuum and the residue partitioned between EtOAc (100 ml) and water (100 ml). The layers were separated and aqueous phase extracted with EtOAc (2×100 ml). The organic fractions were combined, washed with saturated sodium bicarbonate (aqueous, 100 ml), brine, dried over Na2SO4, filtered and the volatiles removed in vacuum to give the titled compound.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
138 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:19]O>>[CH3:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9]([O:11][CH3:19])=[O:10]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
138 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (100 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
aqueous phase extracted with EtOAc (2×100 ml)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (aqueous, 100 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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